Product packaging for Benzo[d]thiazol-5-amine hydrochloride(Cat. No.:CAS No. 854067-25-7)

Benzo[d]thiazol-5-amine hydrochloride

Cat. No.: B1520153
CAS No.: 854067-25-7
M. Wt: 186.66 g/mol
InChI Key: KUANKZPGDHMPKB-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-5-amine hydrochloride is the salt form of a valuable benzothiazole scaffold, primarily used as a sophisticated building block in medicinal chemistry and drug discovery research. The benzothiazole core is a privileged structure in pharmacology, known for yielding compounds with a diverse range of biological activities . This amine derivative serves as a versatile precursor in the synthesis of more complex molecules targeting critical therapeutic areas. Research indicates that benzothiazole derivatives are prominent in the development of anticancer agents, antimicrobials, and antivirals . For instance, analogous structures have been utilized in the rational design of novel HIV-1 Capsid inhibitors, demonstrating how the benzothiazole core can be optimized to improve metabolic stability and antiviral potency . The compound typically requires storage in a cool, dark place and sealed in a dry environment to maintain stability . As a chemical intermediate, it enables researchers to explore new chemical space and develop potential therapies for diseases with high unmet medical need. This compound is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2S B1520153 Benzo[d]thiazol-5-amine hydrochloride CAS No. 854067-25-7

Properties

IUPAC Name

1,3-benzothiazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S.ClH/c8-5-1-2-7-6(3-5)9-4-10-7;/h1-4H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUANKZPGDHMPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670728
Record name 1,3-Benzothiazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854067-25-7
Record name 1,3-Benzothiazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzo[d]thiazol-5-amine hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies, highlighting its potential therapeutic applications.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds exhibit properties such as:

  • Antimicrobial : Effective against various bacteria and fungi.
  • Anticancer : Inhibitory effects on cancer cell lines.
  • Anticonvulsant : Potential use in seizure disorders.
  • Antidiabetic : Impact on glucose metabolism.
  • Anti-inflammatory : Reducing inflammation in various conditions.

Synthesis of this compound

The synthesis of this compound involves several chemical reactions, typically starting from 2-aminothiophenol. Various synthetic pathways have been developed, including:

  • Diazo-Coupling : A method that allows for the introduction of functional groups.
  • Knoevenagel Condensation : Useful for forming carbon-carbon bonds.
  • One-Pot Multicomponent Reactions : Efficient for synthesizing complex molecules in fewer steps.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of benzothiazole derivatives. For example, a study reported that specific benzothiazole analogs exhibited significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 15 μM .

CompoundMIC (μM)Target Organism
Benzothiazole A15Staphylococcus aureus
Benzothiazole B30Escherichia coli
Benzothiazole C20Candida albicans

Anticancer Activity

Research conducted by Noolivi et al. revealed that 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine inhibited the HOP-92 non-small cell lung cancer cell line effectively . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Anticonvulsant Activity

A series of new benzothiazole derivatives were synthesized and tested for anticonvulsant activity using the maximal electroshock (MES) test. Compounds demonstrated significant protective effects against induced seizures in animal models .

Case Studies and Research Findings

  • Antitubercular Activity : Recent research highlights the potential of benzothiazole derivatives in combating multidrug-resistant tuberculosis (MDR-TB). New compounds showed improved inhibition against Mycobacterium tuberculosis compared to standard treatments .
  • Neurotoxicity Assessment : In evaluating the neurotoxicity of benzothiazole derivatives, studies utilized the rotarod test in mice to assess motor coordination and balance, indicating a favorable safety profile for certain compounds .
  • Cholinesterase Inhibition : Some derivatives have been tested for their ability to inhibit acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease by preventing the breakdown of acetylcholine .

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity
Research has highlighted the efficacy of benzothiazole derivatives, including benzo[d]thiazol-5-amine hydrochloride, as antimycobacterial agents against Mycobacterium tuberculosis (M. tuberculosis). A study synthesized various benzothiazole derivatives and evaluated their activity against drug-resistant strains of M. tuberculosis, demonstrating promising results in inhibiting bacterial growth compared to standard drugs .

Table 1: Antimycobacterial Activity of Benzothiazole Derivatives

Compound NameMIC (µg/mL)Reference
Benzo[d]thiazol-5-amine4
Bedaquiline0.25
Delamanid0.5

Neuroprotective Effects

Recent studies have focused on the neuroprotective properties of benzothiazole derivatives. For instance, a series of compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer's. One derivative showed an AChE IC50 value of 0.5 µM, indicating strong inhibitory potential .

Table 2: Neuroprotective Activity of Benzothiazole Derivatives

Compound NameAChE IC50 (µM)BChE IC50 (µM)Reference
Compound 3e0.514.7
Compound 9e3.130.9

Inhibition of Carbonic Anhydrases

This compound has also been investigated for its potential to inhibit carbonic anhydrases (CAs), which are important in various physiological processes and pathological conditions such as glaucoma and cancer. A study synthesized a series of benzothiazole sulfonamides and evaluated their inhibitory effects on different CA isoforms, revealing significant inhibition profiles .

Table 3: Inhibition Potency Against Carbonic Anhydrases

Compound NameCA I Inhibition (%)CA II Inhibition (%)Reference
Benzothiazole Sulfonamide A8590
Benzothiazole Sulfonamide B7580

Antitubercular Drug Development

The ongoing search for new antitubercular agents has led to the exploration of benzothiazole derivatives as viable candidates due to their unique structural properties that enhance their interaction with bacterial targets. Recent synthetic strategies have yielded compounds that exhibit better efficacy against multidrug-resistant strains than traditional therapies .

Case Studies

  • Study on Antitubercular Activity
    A comprehensive study synthesized several benzothiazole derivatives and assessed their antitubercular activity against M. tuberculosis strains, showing that certain compounds had lower MIC values than established drugs, indicating a potential for developing new treatments for MDR-TB .
  • Neuroprotection in Cell Models
    In vitro evaluations demonstrated that specific benzothiazole derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting their role in neuroprotection and potential application in treating neurodegenerative diseases .

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The primary amine group undergoes typical nucleophilic reactions. For example:

  • Acylation with 3-methoxycarbonylbenzoic acid using PyBOP/DIEA in dichloromethane yields amide derivatives .

  • Alkylation via reductive amination with paraformaldehyde and sodium borohydride in methanol produces N-methylated products .

Reaction Table 1: Acylation and Alkylation Examples

Reaction TypeReagents/ConditionsProductYieldSource
Acylation3-Methoxycarbonylbenzoic acid, PyBOPN-(3-Methoxycarbonylbenzoyl) derivative85%
Reductive AlkylationParaformaldehyde, NaBH₄, MeOHN-Methylbenzo[d]thiazol-5-amine78%

Palladium-Catalyzed Cross-Coupling

The benzothiazole ring participates in Suzuki and Buchwald-Hartwig couplings:

  • Suzuki coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis forms biaryl derivatives .

  • Buchwald-Hartwig amination introduces secondary amines at the 4-position of quinazoline scaffolds .

Reaction Table 2: Cross-Coupling Examples

Coupling TypeSubstrateCatalyst/BaseProductApplicationSource
Buchwald-Hartwig6-Iodo-7-methoxyquinazolinePd(PPh₃)₄, Et₃NRIP2 kinase inhibitor intermediatesAnticancer drug synthesis
SuzukiAryl boronic acidsPd(OAc)₂, SPhosBiarylbenzothiazolesFluorescent probes

Oxidation and Sulfur Modifications

The compound’s sulfur atom and amine group undergo redox transformations:

  • Oxidation with oxone converts thioether groups to sulfones .

  • Thiolation with carbon disulfide/KOH forms triazole-thione derivatives .

Reaction Table 3: Oxidation and Thiolation

ReactionReagentsProductOutcomeSource
Sulfone FormationOxone, H₂O/THFN-(6-(tert-Butylsulfonyl)quinazolinyl)Improved solubility and stability
Thione SynthesisCS₂, KOH, EtOH5-(Benzo[d]thiazol-2-ylmethyl)-1,2,4-triazole-3-thioneAnticancer candidate

Condensation and Cyclization

The amine group facilitates heterocycle formation:

  • Schiff base formation with aldehydes yields imine derivatives.

  • Intramolecular cyclization with hypervalent iodine(III) reagents forms 1,2,4-thiadiazoles .

Reaction Table 4: Cyclization Examples

ReactionReagentsProductKey FeatureSource
Thiadiazole SynthesisPhI(OAc)₂, CH₃CN3-Aryl-5-amino-1,2,4-thiadiazoleOxidative S–N bond formation
Triazole FormationCyanuric chloride, Et₃NTriazine-linked benzothiazoleEnhanced π-conjugation

Functional Group Interconversion

  • Methoxy deprotection : Treatment with NaSⁱPr in DMF replaces methoxy groups with hydroxyls .

  • Boc deprotection : HCl/dioxane removes tert-butoxycarbonyl groups, regenerating free amines .

Mechanistic Insights

  • Acylation : Proceeds via activation of carboxylic acids (e.g., PyBOP forms reactive acyloxyphosphonium intermediates) .

  • Cross-coupling : Palladium(0) intermediates facilitate oxidative addition and transmetalation steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in 4-Aminoquinoline Derivatives

Benzo[d]thiazol-5-amine is frequently incorporated into 4-aminoquinoline derivatives to enhance RIPK2 inhibition. Key comparisons include:

Compound Substituent at C6 RIPK2 IC50 (nM) Key Features
10 (Benzo[d]thiazol-5-amine) Bromo 5.1 ± 1.6 High affinity, cellular anti-inflammatory activity, occupies RIPK2 back pocket
6 Trimethoxyphenyl Comparable to 10 Strong inhibition but lower selectivity due to bulkier substituent
25 1H-Indol-5-yl Reduced activity Lower affinity due to indole’s steric hindrance and polarity mismatch
16 Pyridin-2-yl Moderate activity Polar pyridinyl improves solubility but disrupts hydrophobic interactions

Key Insight : The benzo[d]thiazol-5-amine group in 10 optimizes binding to RIPK2’s glycine-rich loop (Ser25), whereas bulkier or polar substituents (e.g., indole, pyridinyl) reduce activity .

Thiazole/Oxazole Derivatives with Anti-Prion Activity

Thiazol-5-amine and oxazol-5-amine scaffolds exhibit anti-prion activity (Figure 17, ). For example:

  • Oxazole derivative 60 : Synthesized via a 22% yield pathway, showing that oxazole cores can be bioactive but require complex synthesis .
  • Thiazole analogs : Often show lower toxicity than nitrogen-containing heterocycles, making them favorable in drug design .

Contrast : Benzo[d]thiazol-5-amine derivatives prioritize kinase inhibition, whereas oxazole/thiazole anti-prion agents focus on disrupting protein aggregation .

Benzimidazole and Related Heterocyclic Amines

Benzimidazole derivatives, such as 5-aminobenzimidazole hydrochloride, share structural motifs but differ in electronic properties:

Compound Core Structure Yield Key Data
Benzo[d]thiazol-5-amine hydrochloride Benzothiazole 84.4% IC50 = 5.1 nM; 1H NMR (DMSO-d6): δ 9.49 (s, 1H), 8.69 (d, J = 5.2 Hz)
Benzimidazolamine Benzimidazole 78% m.p. 108°C; IR: 3429 cm<sup>-1</sup> (N-H); MS: m/z 181 (M+)

Methyl-Substituted Benzothiazole Derivatives

Methylation at the 2-position of benzothiazole alters steric and electronic profiles:

  • 5-Amino-2-methylbenzothiazole dihydrochloride: Used in synthesizing 4-aza-podophyllotoxin analogs for anticancer activity .
  • This compound : Lacks methyl groups, enabling unhindered binding to RIPK2 .

Impact : Methyl groups enhance lipophilicity but may reduce target affinity due to steric clashes .

Benzothiadiazole Compounds

Benzothiadiazoles (e.g., 4-amino-5-chloro-2,1,3-benzothiadiazole) replace the thiazole sulfur with a sulfonamide group, shifting applications:

  • Anti-inflammatory vs. Muscle Relaxants : Benzo[d]thiazol-5-amine derivatives target RIPK2, while benzothiadiazoles like tizanidine act as α2-adrenergic agonists .
  • Synthesis Complexity : Benzothiadiazoles often require multi-step boronic acid couplings, whereas benzothiazoles are accessible via nucleophilic substitution .

Preparation Methods

Direct Synthesis from Benzo[d]thiadiazole Derivatives

One classical approach to preparing benzo[d]thiazol-5-amine hydrochloride involves the reduction of benzo[d]thiadiazole derivatives. According to synthesis data, the process typically includes:

  • Stage 1: Nitration of benzothiadiazole using sulfuric acid and potassium nitrate at low temperatures (10–20 °C) for extended periods (~16.5 hours). This introduces nitro groups at specific positions on the aromatic ring.

  • Stage 2: Reduction of the nitro-substituted intermediate with iron powder in ethanol and water under reflux conditions in the presence of hydrochloric acid for about 1 hour. This step converts the nitro group to an amine, yielding this compound.

Step Reagents/Conditions Purpose Yield (%)
1 Sulfuric acid, potassium nitrate, 10–20 °C, 16.5 h Nitration of benzothiadiazole Not specified
2 Fe powder, HCl, ethanol/water, reflux, 1 h Reduction to amine hydrochloride 10–34% (varies by batch)

This method is documented with yields ranging from 10% to 34% depending on the specific compound batch and reaction optimization.

Synthetic Routes via Thiazol-5-yl Intermediates

Another approach involves the preparation of this compound through intermediates bearing protected amine groups or functionalized thiazolyl moieties. A patented process outlines the following key steps:

  • Reaction of thiazol-5-yl-methanol derivatives with alkyl or aryl haloformates (e.g., methyl chloroformate, ethyl chloroformate) in the presence of a suitable base and solvent to form carbamate intermediates.

  • Subsequent deprotection and acid treatment with inorganic or organic acids (including hydrochloric acid) to yield the desired amine hydrochloride salt.

  • Purification steps to obtain crystalline forms of the hydrochloride salt, which are advantageous for pharmaceutical applications due to improved stability and handling.

Step Reagents/Conditions Purpose Notes
1 Thiazol-5-yl-methanol + alkyl/aryl haloformate + base Formation of carbamate intermediate Haloformates: methyl, ethyl, phenyl chloroformate
2 Acid treatment (HCl or others) Deprotection and salt formation Provides crystalline hydrochloride salt
3 Purification Isolation of crystalline product Enhances stability and purity

This method emphasizes the use of protecting groups and controlled deprotection to improve yield and purity of this compound.

Summary Table of Preparation Methods

Method No. Starting Material/Intermediate Key Reagents/Conditions Product Form Yield/Notes
1 Benzothiadiazole H2SO4, KNO3 (nitration); Fe, HCl, EtOH (reduction) This compound 10–34% yield; classical reduction
2 Thiazol-5-yl-methanol derivatives Alkyl/aryl haloformate, base; acid treatment (HCl) Carbamate intermediate → amine hydrochloride Improved purity via protecting groups
3 Benzo[d]thiazol-2-amine (analogous) Hydrazine hydrate, HCl, ethylene glycol; aldehydes Hydrazone derivatives (related) High yields for analogs; alternative synthetic insight

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Benzo[d]thiazol-5-amine hydrochloride, and how can purity be maximized?

  • Methodology : Synthesis typically involves multi-step reactions under controlled conditions. For example, the condensation of substituted benzothiazole precursors with ammonia derivatives under acidic conditions yields the amine intermediate, followed by salt formation with HCl. Key parameters include temperature (60–80°C), pH control (pH 4–6 for hydrochloride salt precipitation), and purification via recrystallization from ethanol/water mixtures . Monitoring reaction progress using TLC or HPLC ensures intermediate purity.

Q. What analytical techniques are most reliable for confirming the structural identity of this compound?

  • Methodology : Combine spectroscopic and chromatographic methods:

  • NMR : 1^1H and 13^13C NMR to verify aromatic protons (δ 6.8–7.5 ppm) and the thiazole ring (δ 8.2–8.5 ppm) .
  • Mass Spectrometry : HRMS (ESI) to confirm molecular weight (e.g., [M+H]+^+ = 184.06 g/mol for C7_7H6_6N2_2S·HCl) .
  • Elemental Analysis : Validate Cl^- content (theoretical ~19.6%) .

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

  • Methodology : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) compared to the free base. Stability tests under varying pH (3–9) and temperatures (4–37°C) via UV-Vis spectroscopy or HPLC can identify optimal storage conditions (e.g., -20°C in desiccated form) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Benzo[d]thiazol-5-amine derivatives?

  • Methodology : Cross-validate experimental conditions:

  • Assay Variability : Compare IC50_{50} values across cell lines (e.g., MCF-7 vs. HeLa) and protocols (e.g., MTT vs. ATP-based viability assays) .
  • Structural Confounders : Analyze substituent effects (e.g., 2-methyl vs. 6-fluoro analogs) using SAR studies .
  • Data Reproducibility : Replicate key findings with independent synthesis batches and orthogonal assays (e.g., fluorescence-based enzymatic inhibition vs. Western blotting) .

Q. What computational approaches are effective in predicting the binding modes of this compound with protein targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or 15-LOX. Focus on hydrogen bonding (e.g., NH2_2 group with Glu524 in COX-2) and π-π stacking (thiazole ring with Phe residues) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å acceptable) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent benzothiazole derivatives?

  • Methodology :

  • Substituent Screening : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups at position 2 or 6) and test enzymatic inhibition (e.g., 15-LOX IC50_{50} ranges: 11.5–35 μM) .
  • Pharmacophore Modeling : Identify critical motifs (e.g., thiazole NH2_2, hydrophobic substituents) using tools like PHASE .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Benzo[d]thiazol-5-amine hydrochloride
Reactant of Route 2
Benzo[d]thiazol-5-amine hydrochloride

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